Cas no 1506298-82-3 (5-Bromo-2-difluoromethanesulfonylaniline)

5-Bromo-2-difluoromethanesulfonylaniline is a halogenated aniline derivative featuring a difluoromethanesulfonyl substituent, which enhances its reactivity and utility in organic synthesis. The bromo group at the 5-position provides a versatile site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The difluoromethanesulfonyl moiety contributes to increased electrophilicity and stability, making it valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound is particularly useful as an intermediate in the synthesis of sulfonamide-based compounds, where its unique electronic properties can influence reactivity and selectivity. Its well-defined structure ensures consistent performance in demanding synthetic applications.
5-Bromo-2-difluoromethanesulfonylaniline structure
1506298-82-3 structure
Product Name:5-Bromo-2-difluoromethanesulfonylaniline
CAS No:1506298-82-3
MF:C7H6BrF2NO2S
MW:286.093846797943
CID:5693873
PubChem ID:81184940
Update Time:2025-10-21

5-Bromo-2-difluoromethanesulfonylaniline Chemical and Physical Properties

Names and Identifiers

    • AKOS019756105
    • 5-BROMO-2-DIFLUOROMETHANESULFONYLANILINE
    • 1506298-82-3
    • TQU0226
    • EN300-1275428
    • 5-bromo-2-(difluoromethylsulphonyl)aniline
    • Benzenamine, 5-bromo-2-[(difluoromethyl)sulfonyl]-
    • 5-Bromo-2-difluoromethanesulfonylaniline
    • Inchi: 1S/C7H6BrF2NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2
    • InChI Key: QPKWUGFYEUVILJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)N)S(C(F)F)(=O)=O

Computed Properties

  • Exact Mass: 284.92707g/mol
  • Monoisotopic Mass: 284.92707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Density: 1.777±0.06 g/cm3(Predicted)
  • Boiling Point: 399.0±42.0 °C(Predicted)
  • pka: -2.61±0.10(Predicted)

5-Bromo-2-difluoromethanesulfonylaniline Customs Data

  • HS CODE:2930909899

5-Bromo-2-difluoromethanesulfonylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1275428-0.05g
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
0.05g
$1866.0 2023-06-08
Enamine
EN300-1275428-0.1g
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
0.1g
$1955.0 2023-06-08
Enamine
EN300-1275428-0.25g
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
0.25g
$2044.0 2023-06-08
Enamine
EN300-1275428-0.5g
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
0.5g
$2132.0 2023-06-08
Enamine
EN300-1275428-1.0g
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
1g
$2221.0 2023-06-08
Enamine
EN300-1275428-2.5g
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
2.5g
$4355.0 2023-06-08
Enamine
EN300-1275428-5.0g
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
5g
$6441.0 2023-06-08
Enamine
EN300-1275428-10.0g
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
10g
$9550.0 2023-06-08
Enamine
EN300-1275428-50mg
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
50mg
$768.0 2023-10-01
Enamine
EN300-1275428-100mg
5-bromo-2-difluoromethanesulfonylaniline
1506298-82-3
100mg
$804.0 2023-10-01

Additional information on 5-Bromo-2-difluoromethanesulfonylaniline

Comprehensive Overview of 5-Bromo-2-difluoromethanesulfonylaniline (CAS No. 1506298-82-3)

5-Bromo-2-difluoromethanesulfonylaniline (CAS No. 1506298-82-3) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent and a difluoromethanesulfonyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS number 1506298-82-3 ensures precise identification in chemical databases, catering to researchers seeking high-purity reagents for advanced applications.

In recent years, the demand for halogenated aniline derivatives like 5-Bromo-2-difluoromethanesulfonylaniline has surged due to their role in developing kinase inhibitors and antimicrobial agents. This aligns with the growing interest in targeted drug discovery, a frequently searched topic in AI-driven pharmaceutical research. The compound's electron-withdrawing groups enhance its reactivity in cross-coupling reactions, a key process in modern medicinal chemistry workflows.

From a synthetic chemistry perspective, the difluoromethanesulfonyl moiety in CAS 1506298-82-3 offers distinct advantages in molecular stability and metabolic resistance, addressing common challenges discussed in drug design forums. Researchers particularly value its compatibility with palladium-catalyzed reactions, which are central to constructing heterocyclic frameworks for cancer therapeutics – a trending subject in biomedical search queries.

The compound's structure-activity relationship (SAR) potential makes it relevant to current computational chemistry studies, where machine learning models predict bioactive compounds. This connects with the rising popularity of AI-assisted molecular modeling in academic publications and patent applications. Analytical techniques like HPLC and LC-MS are typically employed to verify the purity of 5-Bromo-2-difluoromethanesulfonylaniline, meeting stringent requirements for preclinical research materials.

Environmental considerations in green chemistry have also influenced the handling protocols for 1506298-82-3, with emphasis on solvent recovery systems and atom-efficient synthesis methods. These practices respond to increasing sustainability-focused searches in the chemical industry. The compound's crystalline properties further enable precise X-ray diffraction analysis, supporting structure-based drug design initiatives that dominate contemporary biotech literature.

In material science applications, the electrophilic character of 5-Bromo-2-difluoromethanesulfonylaniline facilitates its use in creating advanced polymers with tailored thermal stability. This intersects with industrial interests in high-performance materials, a frequently queried topic in engineering databases. The compound's spectroscopic fingerprints (notably in NMR and IR spectroscopy) provide reliable quality control markers, essential for GMP-compliant production in contract manufacturing organizations.

Emerging studies highlight the potential of 1506298-82-3 in fluorescent probe development, particularly for biological imaging applications. This aligns with the exponential growth in diagnostic reagent searches within life sciences communities. The compound's balanced lipophilicity (calculated LogP ~2.5) makes it particularly interesting for blood-brain barrier penetration studies, a hot topic in neurological drug development circles.

From a regulatory standpoint, proper documentation of CAS 1506298-82-3 supports compliance with REACH and FDA submission requirements, addressing frequent queries about chemical registration processes. The compound's structure-odor relationship studies (though not its primary application) demonstrate the versatility of difluoromethanesulfonyl compounds in fragrance chemistry, another niche with substantial search volume.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent